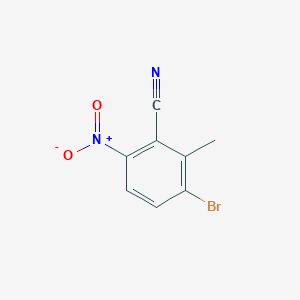

3-Bromo-2-methyl-6-nitrobenzonitrile

Description

Properties

IUPAC Name |

3-bromo-2-methyl-6-nitrobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O2/c1-5-6(4-10)8(11(12)13)3-2-7(5)9/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLKPIWUWBZGUGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C#N)[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701281214 | |

| Record name | Benzonitrile, 3-bromo-2-methyl-6-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701281214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110127-08-7 | |

| Record name | Benzonitrile, 3-bromo-2-methyl-6-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110127-08-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzonitrile, 3-bromo-2-methyl-6-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701281214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 3-Bromo-2-methyl-6-nitrobenzonitrile typically involves multi-step reactions starting from simpler aromatic compounds. One common method involves the bromination of 2-methylbenzonitrile followed by nitration. The bromination can be achieved using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The nitration step involves the use of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) to introduce the nitro group onto the aromatic ring .

Chemical Reactions Analysis

3-Bromo-2-methyl-6-nitrobenzonitrile undergoes various types of chemical reactions, including:

Electrophilic Aromatic Substitution (EAS): The compound can participate in further substitution reactions where the bromine, methyl, or nitro groups can direct incoming electrophiles to specific positions on the benzene ring.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride (SnCl2) in hydrochloric acid (HCl).

Suzuki-Miyaura Coupling: The bromine atom can be replaced by various substituents through palladium-catalyzed cross-coupling reactions with boronic acids.

Scientific Research Applications

3-Bromo-2-methyl-6-nitrobenzonitrile has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Medicinal Chemistry: It is explored for its potential biological activities and as a building block for drug development.

Mechanism of Action

The mechanism of action of 3-Bromo-2-methyl-6-nitrobenzonitrile in chemical reactions involves the interaction of its functional groups with various reagents. For example, in electrophilic aromatic substitution, the electron-withdrawing nitro group deactivates the benzene ring towards further substitution, while the bromine and methyl groups can direct electrophiles to ortho and para positions. In reduction reactions, the nitro group is converted to an amino group through the transfer of electrons from the reducing agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Reactivity

3-Bromo-2-fluoro-6-methoxybenzonitrile

- Structure : Bromo (position 3), fluoro (position 2), methoxy (position 6).

- Key Differences : Replaces the nitro group (electron-withdrawing) with methoxy (electron-donating) and methyl with fluoro.

- Reactivity : The methoxy group increases electron density, favoring electrophilic substitution, while the fluoro atom enhances stability via inductive effects. Nitro groups in the parent compound enhance electrophilic substitution resistance .

6-Amino-3-bromo-2-fluorobenzonitrile (CAS 845866-92-4, C₇H₄N₂FBr)

- Structure: Amino (position 6), bromo (position 3), fluoro (position 2).

- Key Differences: Amino group (strongly electron-donating) replaces nitro, altering reactivity.

3-Bromo-6-chloro-2-methoxyphenylacetonitrile (CAS 1823641-74-2)

Physical and Chemical Properties

Notes:

- Nitro-containing derivatives (e.g., the parent compound) exhibit lower solubility in polar solvents due to strong electron withdrawal.

- Amino or methoxy substitutions improve solubility but reduce thermal stability .

Stability and Industrial Relevance

- This compound : Stable under nitrogen but sensitive to hydrolysis due to the nitrile group. Used in high-value pharmaceutical intermediates .

- 3-Bromo-2-fluoro-6-methoxybenzonitrile : Enhanced shelf life due to fluorine’s inductive stabilization; applied in OLED materials .

- 6-Amino Derivatives: Require refrigeration to prevent oxidation of the amino group, limiting large-scale use .

Biological Activity

3-Bromo-2-methyl-6-nitrobenzonitrile is an aromatic compound with significant potential in medicinal chemistry and organic synthesis. With the molecular formula , it features a bromine atom, a methyl group, a nitro group, and a nitrile functional group. This compound has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research.

The synthesis of this compound typically involves multiple steps starting from simpler aromatic compounds. A common method includes:

- Bromination : Using bromine () in the presence of a catalyst such as iron(III) bromide ().

- Nitration : Employing concentrated nitric acid () and sulfuric acid () to introduce the nitro group onto the aromatic ring.

This compound can undergo various chemical reactions, including:

- Electrophilic Aromatic Substitution (EAS) : The nitro group deactivates the ring but directs electrophiles to ortho and para positions.

- Reduction : The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride ().

- Suzuki-Miyaura Coupling : The bromine atom can be replaced through palladium-catalyzed cross-coupling reactions with boronic acids .

Antimicrobial Activity

Nitro-containing compounds are known for their antimicrobial properties. Research indicates that this compound may exhibit similar effects by producing reactive intermediates upon reduction, which can bind covalently to DNA, leading to cell death . This mechanism is akin to that observed in established antimicrobial agents like metronidazole.

Anti-Inflammatory Activity

Nitro compounds often play a role in modulating inflammatory responses. They can interact with proteins involved in cellular signaling pathways, influencing inflammation mediators such as iNOS (inducible nitric oxide synthase) and COX-2 (cyclooxygenase-2). Compounds with nitro groups have been shown to inhibit these enzymes, suggesting that this compound could be explored for its anti-inflammatory potential .

Antitumoral Activity

The potential of this compound as an anticancer agent is supported by studies that highlight the effectiveness of nitroaromatic compounds in targeting hypoxic tumor environments. These compounds can act as prodrugs that become activated under low oxygen conditions typical of many tumors, leading to selective cytotoxicity against cancer cells .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study demonstrated that several nitro derivatives exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism involved activation through reduction, generating toxic species that damage bacterial DNA .

- Anti-inflammatory Mechanisms : Research on related nitro compounds has shown their ability to inhibit pro-inflammatory cytokines and enzymes. For instance, compounds similar to this compound were found to reduce levels of TNF-α and IL-1β in vitro, suggesting a pathway for therapeutic application in inflammatory diseases .

- Anticancer Research : A recent investigation into nitroaromatic compounds indicated their potential as hypoxia-targeted therapies. The study highlighted that derivatives with similar structures could induce apoptosis in cancer cells under hypoxic conditions, supporting further exploration of this compound in cancer treatment protocols .

Q & A

Q. What are the common synthetic routes for preparing 3-Bromo-2-methyl-6-nitrobenzonitrile, and what key reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves sequential functionalization of a benzonitrile precursor. Key steps include:

Bromination : Introducing bromine at the 3-position using electrophilic aromatic substitution (e.g., Br₂/FeBr₃ or N-bromosuccinimide under controlled conditions).

Nitration : Nitration at the 6-position using mixed acid (HNO₃/H₂SO₄) at low temperatures (0–5°C) to minimize byproducts.

Methylation : Methyl group introduction via Friedel-Crafts alkylation or palladium-catalyzed coupling.

Yield optimization hinges on:

- Temperature control during nitration to avoid over-nitration.

- Catalyst selection (e.g., FeBr₃ vs. AlCl₃ for regioselectivity).

- Solvent polarity (e.g., dichloromethane for bromination, sulfuric acid for nitration) .

Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions via chemical shifts (e.g., nitro groups deshield adjacent protons).

- X-ray Crystallography : Resolves spatial arrangement using SHELXL for refinement. Key parameters:

- Displacement parameters for thermal motion modeling.

- Restraints for nitro/cyano groups to address electron density ambiguities.

- IR Spectroscopy : Confirms nitrile (C≡N, ~2230 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) functional groups.

Cross-validation between techniques ensures structural accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data (e.g., NMR) and crystallographic results during structural elucidation?

- Methodological Answer : Contradictions often arise from dynamic effects (e.g., conformational flexibility in solution vs. solid state). Strategies include:

DFT Calculations : Compare experimental NMR shifts with computed values for possible conformers.

Twinned Crystallography : Use SHELXD/SHELXE to deconvolute overlapping reflections in twinned crystals.

Paramagnetic Relaxation Agents : Add shift reagents in NMR to stabilize specific conformations.

Iterative refinement in SHELXL (e.g., adjusting ADPs and hydrogen-bonding constraints) reconciles discrepancies .

Q. What strategies optimize regioselectivity in the nitration of brominated benzonitrile precursors?

- Methodological Answer : Regioselectivity is influenced by:

- Directing Groups : The bromine atom acts as a meta-director, but steric hindrance from the methyl group can alter pathways.

- Acid Strength : Use fuming HNO₃ in H₂SO₄ to enhance nitronium ion (NO₂⁺) concentration, favoring para-nitration.

- Low-Temperature Kinetics : Slower reaction rates at –10°C favor thermodynamically stable products.

Post-reaction HPLC analysis identifies byproducts (e.g., ortho-nitrated isomers) for iterative optimization .

Q. What advanced crystallographic refinement strategies in SHELXL are critical for accurately modeling the nitro and cyano groups?

- Methodological Answer :

- Anisotropic Refinement : Assign anisotropic displacement parameters (ADPs) to nitro/cyano atoms to model electron density asymmetry.

- Hydrogen Bonding Restraints : Apply distance restraints for H-bonds involving nitro O atoms (e.g., O···H–C interactions).

- Twinning Analysis : Use SHELXT’s twin law identification for crystals with pseudo-symmetry.

Validate models with R-factor convergence (<5% ΔR) and Hirshfeld surface analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.